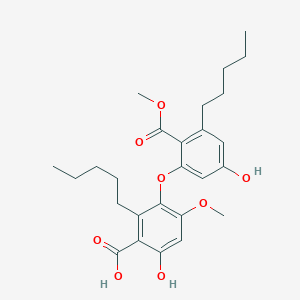
Epiphorellic acid 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiphorellic acid 1 is a natural product that has been isolated from the fungus Epichloe typhina. It is a member of the epipolythiodioxopiperazine (ETP) family of compounds, which have been shown to possess a range of biological activities. Epiphorellic acid 1 has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Discovery and Chemical Structure
Epiphorellic acid 1 was first identified in the lichen Cornicularia epiphorella, along with epiphorellic acid 2. These compounds are classified as diaryl ethers. The structure of epiphorellic acid 1 was established through spectroscopic evidence and chemical transformations, and its synthesis was later achieved using a biomimetic-type approach involving a Smiles rearrangement (Fiedler, Gambaro, Garbarino, & Quilhot, 1986) (Elix & Jenie, 1989).
Antimicrobial Properties
Epiphorellic acid has been studied for its antimicrobial properties. Specifically, it has been shown to inhibit the ATP hydrolytic activity of RecA protein from Escherichia coli, behaving as a non-competitive inhibitor for the ATP site and competitively binding the ssDNA binding site. This positions epiphorellic acid as a potential hit for developing more effective RecA inhibitors (Bellio et al., 2017).
Cancer Research
In the field of cancer research, epiphorellic acid 1 has been explored for its effects on prostate carcinoma cells. It, along with other lichen metabolites, has been shown to inhibit the growth of human prostate carcinoma DU-145 cells, inducing apoptotic death. This suggests a potential role for epiphorellic acid 1 in cancer treatment (Russo et al., 2006).
Propiedades
Número CAS |
101910-69-4 |
|---|---|
Nombre del producto |
Epiphorellic acid 1 |
Fórmula molecular |
C26H34O8 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |
InChI |
InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |
Clave InChI |
FVGIGMWEANQQSW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Otros números CAS |
101910-69-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



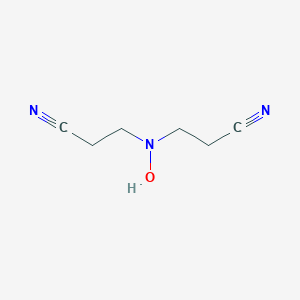

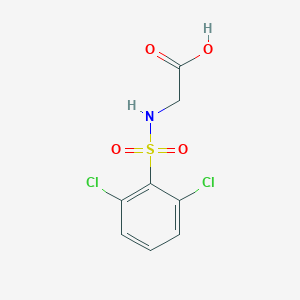
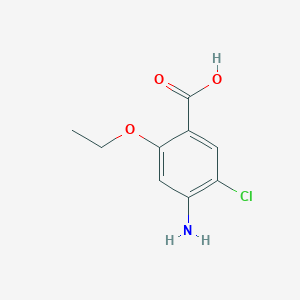
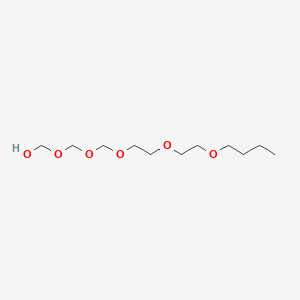
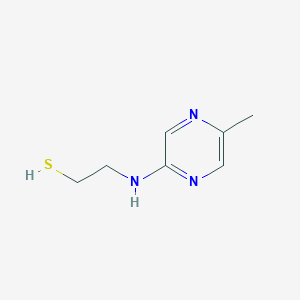
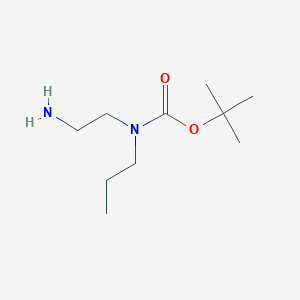
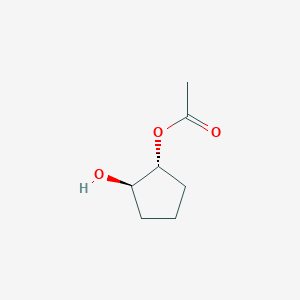
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

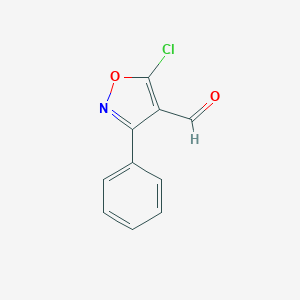
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
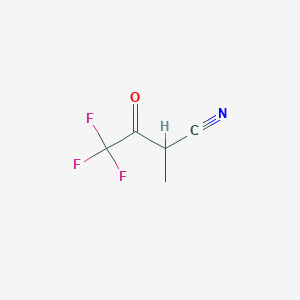
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)